molecular formula C7H8ClF2N B11724506 3,5-Difluorobenzylamine hydrochloride

3,5-Difluorobenzylamine hydrochloride

Cat. No.: B11724506
M. Wt: 179.59 g/mol
InChI Key: GTBJBZYIZJJTRV-UHFFFAOYSA-N
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Description

(3,5-DIFLUORO-PHENYL)METHANAMINEHCL is a chemical compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an amine group attached to the methylene carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIFLUORO-PHENYL)METHANAMINEHCL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized phenyl derivatives.

Mechanism of Action

The mechanism of action of (3,5-DIFLUORO-PHENYL)METHANAMINEHCL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DIFLUORO-PHENYL)METHANAMINEHCL is unique due to its specific substitution pattern and the presence of an amine group, which provides distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and binding affinity.

Properties

Molecular Formula

C7H8ClF2N

Molecular Weight

179.59 g/mol

IUPAC Name

(3,5-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7F2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

GTBJBZYIZJJTRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CN.Cl

Origin of Product

United States

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